molecular formula C9H16N2O B1426623 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile CAS No. 98880-85-4

3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile

Cat. No. B1426623
CAS RN: 98880-85-4
M. Wt: 168.24 g/mol
InChI Key: IFHVVMKRLUAJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile” is a chemical compound with the CAS Number: 98880-85-4 . It has a molecular weight of 168.24 .


Molecular Structure Analysis

The IUPAC name for this compound is 3-[(1-methyl-4-piperidinyl)oxy]propanenitrile . The InChI code is 1S/C9H16N2O/c1-11-6-3-9(4-7-11)12-8-2-5-10/h9H,2-4,6-8H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a boiling point of 125-126/7 Torr . It’s recommended to be stored at ambient temperature .

Scientific Research Applications

Neuroscientific Research

Given its structural similarity to neurotransmitter analogs, this compound could be used in neuroscience to study receptor binding and signal transduction pathways, potentially leading to a better understanding of neurological disorders.

Each application leverages the compound’s molecular structure and properties, demonstrating its versatility in scientific research. The compound’s boiling point at 125-126°C/7 Torr suggests it’s amenable to various experimental conditions . Safety information, such as MSDS, is essential for handling and using the compound in a laboratory setting .

Safety and Hazards

The safety information available indicates that this compound may be an irritant . Always handle it with appropriate safety measures.

properties

IUPAC Name

3-(1-methylpiperidin-4-yl)oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-11-6-3-9(4-7-11)12-8-2-5-10/h9H,2-4,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHVVMKRLUAJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile
Reactant of Route 2
Reactant of Route 2
3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile
Reactant of Route 3
Reactant of Route 3
3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile
Reactant of Route 4
Reactant of Route 4
3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile
Reactant of Route 5
Reactant of Route 5
3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile
Reactant of Route 6
Reactant of Route 6
3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.